molecular formula C6H15ClNO5P B13517845 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride

3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride

Cat. No.: B13517845
M. Wt: 247.61 g/mol
InChI Key: VKCAPKSQCMJTAG-UHFFFAOYSA-N
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Description

3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C6H15ClNO5P. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl group, a phosphonomethyl group, and an amino group attached to a propanoic acid backbone, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride typically involves the reaction of ethylamine with phosphonomethyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. The phosphonomethyl group is particularly important for its binding affinity and specificity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propanoic acid hydrochloride
  • 3-(Diethylamino)propanoic acid hydrochloride
  • 3-(Methylamino)propanoic acid hydrochloride

Uniqueness

3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C6H15ClNO5P

Molecular Weight

247.61 g/mol

IUPAC Name

3-[ethyl(phosphonomethyl)amino]propanoic acid;hydrochloride

InChI

InChI=1S/C6H14NO5P.ClH/c1-2-7(4-3-6(8)9)5-13(10,11)12;/h2-5H2,1H3,(H,8,9)(H2,10,11,12);1H

InChI Key

VKCAPKSQCMJTAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)O)CP(=O)(O)O.Cl

Origin of Product

United States

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